molecular formula C20H22N2O2 B10871306 3-(2-methoxyphenyl)-2-pentylquinazolin-4(3H)-one

3-(2-methoxyphenyl)-2-pentylquinazolin-4(3H)-one

Cat. No.: B10871306
M. Wt: 322.4 g/mol
InChI Key: FXOXYWZJQXUYJY-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core substituted with a 2-methoxyphenyl group at the 3-position and a pentyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-methoxybenzaldehyde with 2-pentyl anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE.

    Reduction: Formation of 3-(2-METHOXYPHENYL)-2-PENTYL-1,2-DIHYDROQUINAZOLINONE.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE
  • 3-(2-CHLOROPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE
  • 3-(2-METHOXYPHENYL)-2-HEXYL-4(3H)-QUINAZOLINONE

Uniqueness

3-(2-METHOXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring and the pentyl group at the 2-position of the quinazolinone ring contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C20H22N2O2/c1-3-4-5-14-19-21-16-11-7-6-10-15(16)20(23)22(19)17-12-8-9-13-18(17)24-2/h6-13H,3-5,14H2,1-2H3

InChI Key

FXOXYWZJQXUYJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC

Origin of Product

United States

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